4-Chloro-5,6,7,8-tetrahydro-2-(methylthio)pyrido[4,3-D]pyrimidine is a heterocyclic compound classified within the pyrido[4,3-D]pyrimidine family. This compound features a bicyclic structure that includes a pyridine ring fused to a pyrimidine ring. The presence of a chlorine atom and a methylthio group on the pyrimidine ring contributes to its unique chemical properties and potential applications in medicinal chemistry and organic synthesis.
The compound is cataloged under various chemical databases, including PubChem and BenchChem, where it is referenced by its IUPAC name and associated identifiers such as the CAS number 944902-03-8. The classification of this compound as a pyrido[4,3-D]pyrimidine indicates its structural arrangement and functional characteristics that are pertinent to both synthetic chemistry and biological activity studies.
The synthesis of 4-Chloro-5,6,7,8-tetrahydro-2-(methylthio)pyrido[4,3-D]pyrimidine typically involves several steps that include the construction of the pyridine and pyrimidine rings. One common synthetic route is the cyclization of precursors that contain the necessary functional groups. The reaction conditions often require strong bases or acids, and catalysts may be employed to facilitate the cyclization process.
In an industrial context, large-scale production may utilize optimized chemical reactors designed for high yield and purity. Continuous flow chemistry techniques can enhance efficiency by allowing for real-time monitoring and adjustment of reaction parameters. Key factors influencing the synthesis include temperature control, reaction time, and the concentration of reactants .
The molecular structure of 4-Chloro-5,6,7,8-tetrahydro-2-(methylthio)pyrido[4,3-D]pyrimidine can be represented using various structural formulas:
These representations illustrate the compound's complex heterocyclic structure and functional groups that are critical for its reactivity and biological activity.
The molecular weight of this compound is approximately 185.68 g/mol. The presence of the chlorine atom and methylthio group significantly influences its chemical behavior in reactions.
The reactivity of 4-Chloro-5,6,7,8-tetrahydro-2-(methylthio)pyrido[4,3-D]pyrimidine can be characterized by nucleophilic substitutions involving the chloro group on either the pyridine or pyrimidine rings. Such substitutions can lead to various derivatives with altered biological activities or improved pharmacological properties.
For instance, nucleophilic substitution reactions can be conducted in basic conditions to replace the chlorine atom with amines or alcohols. This reactivity opens avenues for synthesizing derivatives that may exhibit enhanced interactions with biological targets or improved solubility profiles in pharmaceutical applications .
The mechanism of action for compounds like 4-Chloro-5,6,7,8-tetrahydro-2-(methylthio)pyrido[4,3-D]pyrimidine often involves interactions with specific biological targets such as enzymes or receptors. The presence of the methylthio group enhances hydrophobic interactions with target sites.
Research indicates that this compound may act as an inhibitor for certain enzymes involved in cellular signaling pathways. Its structural features allow it to bind effectively to active sites on proteins, potentially leading to therapeutic effects against diseases such as cancer or other proliferative disorders .
The physical properties of 4-Chloro-5,6,7,8-tetrahydro-2-(methylthio)pyrido[4,3-D]pyrimidine include:
Key chemical properties include:
These properties are crucial for understanding how this compound behaves in various chemical environments and its potential applications in research and industry .
4-Chloro-5,6,7,8-tetrahydro-2-(methylthio)pyrido[4,3-D]pyrimidine has several notable applications:
Nitrogen-containing heterocyclic compounds represent a cornerstone of modern pharmaceutical development, with pyrido-pyrimidine derivatives emerging as privileged scaffolds due to their structural mimicry of purine bases and versatile drug-like properties. The pyrido[4,3-d]pyrimidine framework, characterized by a bicyclic 6-6 fused ring system, exhibits exceptional adaptability in drug design. This architecture combines the electronic properties of pyridine and pyrimidine rings, enabling diverse interactions with biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions [3]. The partially saturated 5,6,7,8-tetrahydro derivatives, such as 4-chloro-2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (CAS: 944901-71-7), enhance this versatility by introducing sp³-hybridized carbons that improve aqueous solubility and provide additional vectors for structural modification .
Table 1: Structural Diversity in Pyrido[4,3-d]pyrimidine Therapeutics
Compound Variant | Key Structural Features | Therapeutic Applications |
---|---|---|
4-Chloro-2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine | Chloro at C4; Methyl at C2; Saturated pyridine ring | Kinase inhibitor intermediates |
5-Amidomorpholine derivatives | Morpholine at C2; Amide at C5 | Antidiabetic, anti-inflammatory agents [6] |
8-Methoxy pyrido[3,4-d]pyrimidines | Methoxy at C8; Varied C4 substituents | Selective anticancer agents [8] |
These molecular frameworks demonstrate remarkable synthetic flexibility, allowing strategic decoration at multiple positions (C2, C4, C5, C7) to fine-tune pharmacological profiles. The synthetic accessibility of these systems via cyclocondensation reactions or multicomponent syntheses further enhances their pharmaceutical utility [3]. Pyrido[4,3-d]pyrimidines have demonstrated significant bioactivity across therapeutic areas, including kinase inhibition for oncology applications, sterol biosynthesis inhibition for antifungal development, and modulation of metabolic enzymes for diabetes management [6] [8]. Their balanced physicochemical properties—typically moderate logP values (1.5-2.5) and polar surface areas (60-70 Ų)—facilitate optimal membrane permeability and target engagement, making them ideal candidates for lead optimization programs in drug discovery [5].
The specific derivative 4-chloro-5,6,7,8-tetrahydro-2-(methylthio)pyrido[4,3-d]pyrimidine (CAS: 944902-03-8; Molecular Formula: C₈H₁₀ClN₃S; MW: 215.70 g/mol) exemplifies strategic molecular design through its precisely positioned functional groups [1] [5]. The tetrahydropyridine ring reduces planarity compared to fully aromatic analogs, potentially enhancing solubility and reducing metabolic susceptibility while maintaining target affinity. This saturation is particularly valuable in kinase inhibitor design, where optimal balance between lipophilicity and aqueous solubility is crucial for oral bioavailability [5] [8].
Table 2: Molecular Properties of 4-Chloro-5,6,7,8-tetrahydro-2-(methylthio)pyrido[4,3-d]pyrimidine
Property | Value | Significance in Drug Design |
---|---|---|
Molecular Weight | 215.70 g/mol | Below Lipinski threshold for oral absorption |
Hydrogen Bond Acceptors | 4 | Optimal for membrane permeability |
Topological Polar Surface Area | 63.1 Ų | Favorable for CNS penetration |
logP | 1.826 | Balanced lipophilicity for cell membrane transit |
Covalently-Bonded Units | 1 | Indicates molecular stability |
The C4 chlorine atom serves as an excellent leaving group, enabling efficient nucleophilic displacement reactions with amines, alcohols, and thiols to generate diverse analogs for structure-activity relationship studies [5]. This reactivity is exemplified in the synthesis of sterol 14α-demethylase (CYP51) inhibitors where the chlorine is displaced by nitrogen-containing heterocycles to generate potent antifungal agents . Simultaneously, the methylthio (-SCH₃) group at C2 provides both electronic modulation of the pyrimidine ring and a potential metabolic handle for in vivo transformations. The sulfur atom engages in specific hydrophobic interactions within enzyme binding pockets, as demonstrated in molecular dynamics simulations of CYP51 inhibitors where methylthio-containing derivatives showed stronger binding affinity than reference fungicides .
This compound's three-dimensional architecture positions key pharmacophoric elements for optimal target engagement. The chlorine and methylthio groups adopt a 1,3-orientation on the pyrimidine ring, creating an electronic asymmetry that enhances interactions with asymmetric enzyme binding sites. Recent studies demonstrate its application in developing dual-effective agents with promising antifungal activity against Botrytis cinerea (EC₅₀ = 0.191 μg/mL for derivative 2l), significantly outperforming the commercial fungicide epoxiconazole (EC₅₀ = 0.670 μg/mL) . The hydrogen bonding capacity (4 hydrogen bond acceptors) and moderate lipophilicity (logP ≈ 1.826) further contribute to favorable ADME profiles in derivative compounds, solidifying this scaffold's importance in rational drug design.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7